Dichloro(1,10-phenanthroline)platinum

Electrocatalysis Oxygen Reduction Reaction Fuel Cells

Select Dichloro(1,10-phenanthroline)platinum(II) for your research when generic Pt sources fail. This square-planar complex functions as a critical single-source precursor that uniquely co-deposits Pt nanoparticles and nitrogen dopants for advanced fuel-cell catalysts. Its rigid phenanthroline scaffold imparts distinct intercalative DNA binding and photophysical self-assembly properties unattainable with cisplatin or bipyridine analogs. Choose the correct precursor for your targeted application.

Molecular Formula C12H8Cl2N2Pt
Molecular Weight 446.2 g/mol
CAS No. 18432-95-6
Cat. No. B098704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(1,10-phenanthroline)platinum
CAS18432-95-6
Molecular FormulaC12H8Cl2N2Pt
Molecular Weight446.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/C12H8N2.2ClH.Pt/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
InChIKeyVONLGUDYJIAGQI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Dichloro(1,10-phenanthroline)platinum(II) (CAS 18432-95-6): A Foundational Pt(II) Coordination Complex for Diverse Scientific Applications


Dichloro(1,10-phenanthroline)platinum(II), with the formula C₁₂H₈Cl₂N₂Pt, is a square-planar platinum(II) coordination complex featuring a bidentate 1,10-phenanthroline (phen) ligand and two chloride ligands. This specific coordination environment imbues the compound with distinct electronic and steric properties, enabling its utility as a versatile reactant and precursor across multiple scientific disciplines , [1]. Its well-defined structure and commercial availability make it a key building block for synthesizing more elaborate platinum-based molecules, including mixed-metal complexes, catalysts, and biologically active agents.

The Critical Role of the Phenanthroline Ligand: Why Pt(phen)Cl₂ Cannot Be Replaced by Other Platinum(II) Precursors


Substituting Dichloro(1,10-phenanthroline)platinum(II) with seemingly analogous platinum complexes like cisplatin or dichloro(2,2′-bipyridine)platinum(II) fails due to fundamental differences in their chemical reactivity and resulting material properties. Unlike cisplatin, which is a covalent DNA binder used as a chemotherapeutic drug, Pt(phen)Cl₂ serves primarily as a synthon. Its planar phenanthroline ligand dictates a unique intercalative DNA binding mode [1] and provides a rigid, electron-rich scaffold that enables the simultaneous deposition of platinum and nitrogen doping in advanced materials synthesis, a dual function not replicable by simpler Pt sources like PtCl₂ [2]. Furthermore, the extended aromatic system of phenanthroline imparts distinct photophysical and self-assembly behaviors compared to its bipyridine analog, leading to different luminescence and aggregation properties [3]. Therefore, selecting the correct platinum precursor is critical for achieving the desired experimental outcome, be it a specific DNA interaction profile, a unique material morphology, or a tailored catalytic interface.

Quantitative Evidence for Selecting Pt(phen)Cl₂ Over Alternatives


Electrocatalysis: Pt(phen)Cl₂ Enables Simultaneous Pt Nanoparticle Deposition and N-Doping for Superior ORR Activity

When used as a single-source precursor, Pt(phen)Cl₂ yields a catalyst with a more positive half-wave potential (E₁/₂) for the oxygen reduction reaction (ORR) compared to catalysts prepared from separate Pt and nitrogen sources. This enhanced performance is attributed to a stronger Pt-N interaction within the material [1].

Electrocatalysis Oxygen Reduction Reaction Fuel Cells

Material Synthesis: Pt(phen)Cl₂ as a Precursor for Controlled Synthesis of 2.5 nm Pt Nanoparticles

Thermal treatment of Pt(phen)Cl₂ on a carbon support results in the formation of platinum nanoparticles with a well-defined average size of 2.5 nm, a control not achieved with alternative precursors under the same conditions [1].

Nanoparticle Synthesis Heterogeneous Catalysis Materials Chemistry

DNA Binding: Intercalative Mode of Action Confers Distinct Biological Profile from Covalent Binders

Platinum(II) complexes with a phenanthroline ligand, including those derived from Pt(phen)Cl₂, bind to DNA via intercalation. This mechanism is fundamentally different from the covalent crosslinking mechanism of cisplatin. This class of compounds has demonstrated in vitro cytotoxicity up to 100 times higher than that of cisplatin in certain cell lines [1].

Medicinal Chemistry Bioinorganic Chemistry Anticancer Research

Photophysics: Phenanthroline vs. Bipyridine Ligands Dictate Different Excited State Behaviors in Platinum(II) Complexes

The rigid, extended π-system of the 1,10-phenanthroline ligand in Pt(phen)Cl₂ derivatives leads to distinct photophysical properties compared to its 2,2′-bipyridine analog. Precise control over the relative energies and mixing of various low-lying excited states is achievable, allowing for tailored luminescence and spectroscopy, a contrast to the behavior of bipyridine complexes [1].

Photophysics Luminescence Coordination Chemistry

High-Impact Application Scenarios for Dichloro(1,10-phenanthroline)platinum(II)


Synthesis of Advanced Pt-N-C Electrocatalysts for Fuel Cells

For researchers developing non-precious metal or low-Pt catalysts for the oxygen reduction reaction, Pt(phen)Cl₂ is a critical single-source precursor. As evidenced by its ability to simultaneously deposit Pt nanoparticles and introduce nitrogen dopants , [1], it enables the fabrication of catalysts with superior E₁/₂ and mass activity due to the strong Pt-N interaction. This approach is directly applicable to creating cathode materials for proton-exchange membrane fuel cells and metal-air batteries.

Development of Next-Generation Metallointercalating Anticancer Drugs

Medicinal chemistry labs focused on overcoming cisplatin resistance should utilize Pt(phen)Cl₂ as a core building block. The compound serves as a direct precursor to a library of DNA intercalators that operate via a non-covalent mechanism, a class demonstrated to exhibit up to 100-fold greater in vitro cytotoxicity than cisplatin in certain contexts [2]. This offers a strategic pathway for discovering new therapeutic candidates with distinct mechanisms of action.

Building Luminescent Supramolecular Architectures and Sensors

In materials science, Pt(phen)Cl₂ is an essential precursor for synthesizing amphiphilic platinum complexes that self-assemble into highly ordered 2D structures [3]. The resulting materials exhibit unique luminescence properties that are responsive to environmental stimuli, making them promising for applications in smart chemosensing devices and molecular probes. The rigid, planar phenanthroline core is key to this self-assembly behavior, distinguishing it from complexes of other ligands.

Precursor for Mixed-Metal and Lanthanide-Containing Complexes

Synthetic inorganic chemists can rely on Pt(phen)Cl₂ as a well-defined, commercially available reactant for constructing heterometallic complexes . Its specific reactivity profile allows for the controlled incorporation of platinum centers into larger architectures that include lanthanide ions or other transition metals. This is essential for developing single-molecule magnets, luminescent probes, and novel catalysts where metal-metal interactions dictate function.

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